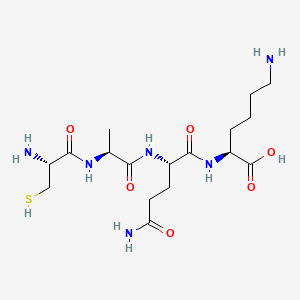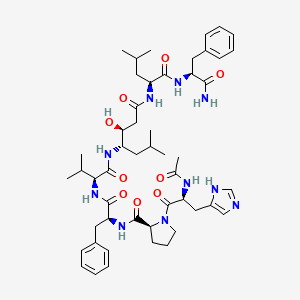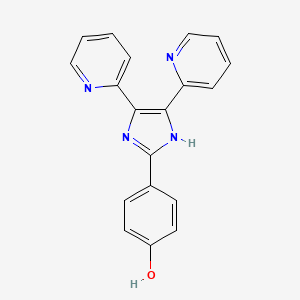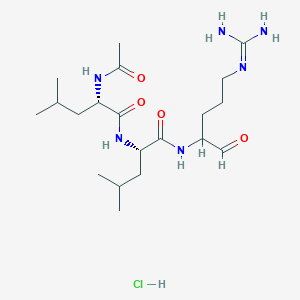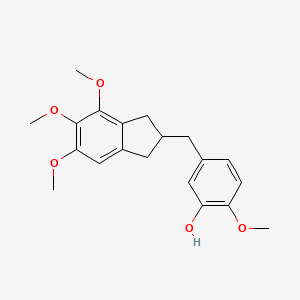![molecular formula C59H92N16O11 B12380851 cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] is a cyclic peptide composed of ten amino acids. This compound is notable for its unique sequence, which includes both L- and D-amino acids, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized in solution using coupling agents like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and provide precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its stability and ability to penetrate cell membranes.
Industry: Utilized in the development of new biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to bind tightly to these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Pro-Pro-Phe-Phe): Known for its anticancer properties.
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe): Exhibits cytotoxic effects on melanoma cells.
Cyclo(Pro-homoPro-β3-homoPhe-Phe): Shows cytostatic effects in melanoma cells.
Uniqueness
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] stands out due to its specific sequence and the inclusion of both L- and D-amino acids, which enhance its stability and biological activity. This makes it a promising candidate for therapeutic applications where stability and specificity are crucial.
Properties
Molecular Formula |
C59H92N16O11 |
|---|---|
Molecular Weight |
1201.5 g/mol |
IUPAC Name |
2-[3-[(3R,6S,9S,12S,15S,18R,21S,24S,27S,30S)-3,18-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-15-methyl-6,21-bis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-27-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-24-yl]propyl]guanidine |
InChI |
InChI=1S/C59H92N16O11/c1-32(2)28-41-52(81)71-43(30-37-18-11-9-12-19-37)51(80)66-35(7)48(77)74-47(36(8)76)56(85)68-40(23-16-26-65-59(62)63)50(79)70-42(29-33(3)4)53(82)72-44(31-38-20-13-10-14-21-38)57(86)75-27-17-24-45(75)54(83)73-46(34(5)6)55(84)67-39(49(78)69-41)22-15-25-64-58(60)61/h9-14,18-21,32-36,39-47,76H,15-17,22-31H2,1-8H3,(H,66,80)(H,67,84)(H,68,85)(H,69,78)(H,70,79)(H,71,81)(H,72,82)(H,73,83)(H,74,77)(H4,60,61,64)(H4,62,63,65)/t35-,36+,39-,40-,41-,42-,43+,44+,45-,46-,47-/m0/s1 |
InChI Key |
ZKSBDEIRCKGNQT-XXTAEOGISA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




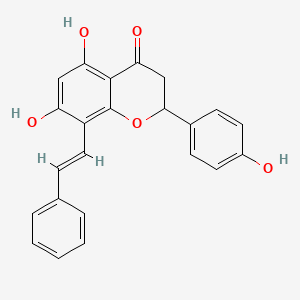
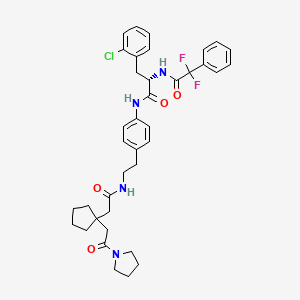
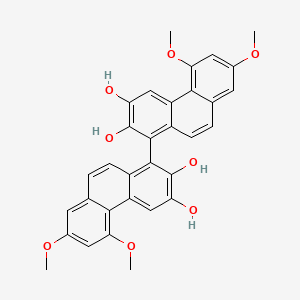

![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
